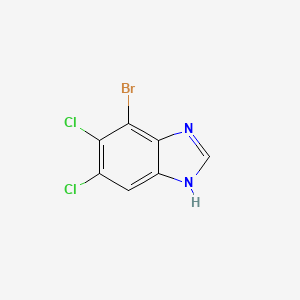
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H5ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a fluoropyridinyl group attached to an ethanone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反应分析
Types of Reactions
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)acetic acid.
科学研究应用
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoropyridinyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-fluoropyridine
- 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
Comparison
Compared to similar compounds, 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both chloro and fluoropyridinyl groups provides a distinct electronic environment, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC 名称 |
2-chloro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChI 键 |
LLEVUKSAMOQIJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)



![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)






![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)


